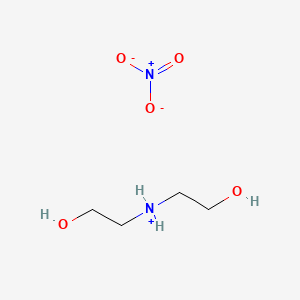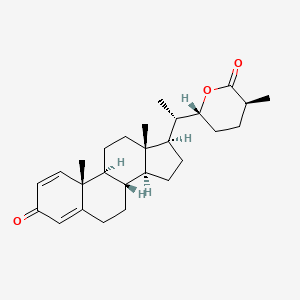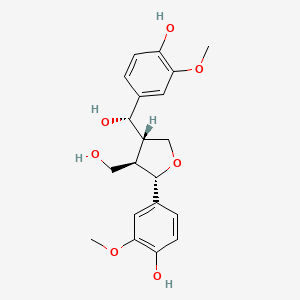
Diandraflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diandraflavone is a C-glycosyl compound that is flavone substituted by hydroxy group at position 5, a methoxy group at position 7, a beta-D-glucopyranosyloxy group at position 4' and a beta-D-oliopyranosyl moiety at position 6. Isolated from Drymaria diandra, it exhibits natioxidant activity. It has a role as a metabolite and an antioxidant. It is a C-glycosyl compound, a monomethoxyflavone, a monohydroxyflavone and a glycosyloxyflavone.
Wissenschaftliche Forschungsanwendungen
Anti-HIV and Anti-Inflammatory Properties
Diandraflavone, a C-glycoside flavonoid isolated from Drymaria diandra, has shown significant biological activities in scientific research. Notably, it exhibited selective inhibition on superoxide anion generation from human neutrophils, indicating potential anti-inflammatory properties (Hsieh et al., 2004).
Isoflavones in Health Research
While not directly related to this compound, research on isoflavones, a class of flavonoids to which this compound belongs, provides context for its potential applications. Isoflavones like genistein and daidzein have been studied for their roles in alleviating menopausal symptoms, improving bone health, and offering protective effects against certain diseases (Migliaccio & Anderson, 2003).
Potential in Cancer Research
Flavonoids, including this compound, have been examined for their anti-cancer properties. For example, studies have explored the effects of flavonoids on tumor activity and immune response regulation in animal models, suggesting their potential as anti-tumor agents (Liu et al., 2006).
Role in Cognitive Function
Isoflavones have been investigated for their effects on cognitive function in postmenopausal women, though the results are mixed. Some studies indicate favorable effects on cognitive function, particularly verbal memory, in postmenopausal women, offering insights into how this compound might be applied in this area (Kritz-Silverstein et al., 2003).
Cardiovascular Health
Research on isoflavone metabolites, which are related to this compound, suggests potential cardioprotective properties. These compounds have shown abilities to influence vascular activity, indicating their possible role in cardiovascular health management (Chin-Dusting et al., 2001).
Eigenschaften
Molekularformel |
C28H32O13 |
|---|---|
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
6-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C28H32O13/c1-11-23(32)15(31)8-18(38-11)22-17(37-2)9-19-21(25(22)34)14(30)7-16(40-19)12-3-5-13(6-4-12)39-28-27(36)26(35)24(33)20(10-29)41-28/h3-7,9,11,15,18,20,23-24,26-29,31-36H,8,10H2,1-2H3/t11-,15-,18-,20-,23+,24-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
GJQWEXQXMZQZBX-BFPHBORISA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O)O |
Synonyme |
diandraflavone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




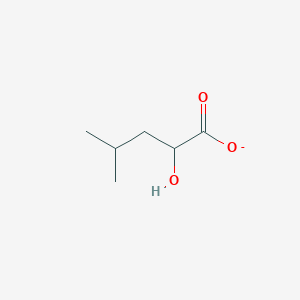

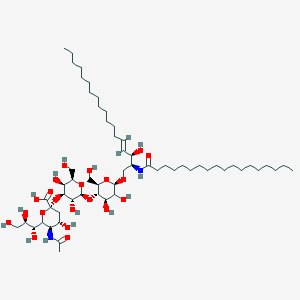
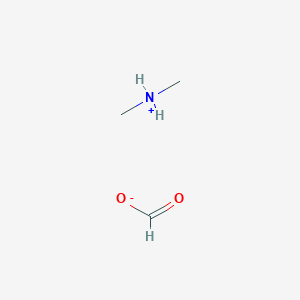
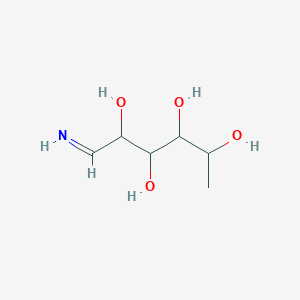
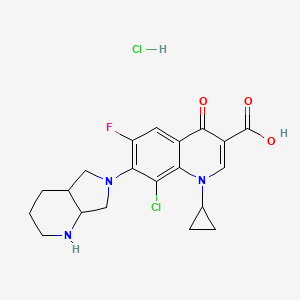
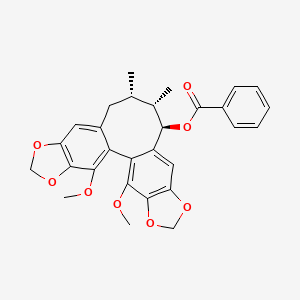
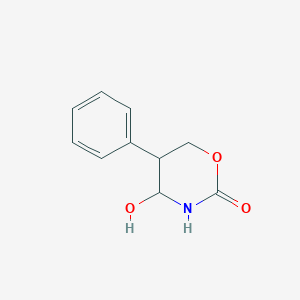
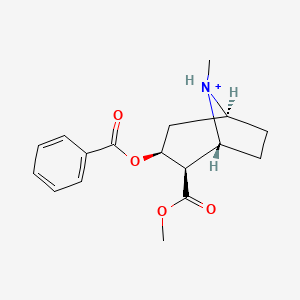
![methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B1259829.png)
